![molecular formula C19H19FN6O2 B2529758 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1009437-21-1](/img/structure/B2529758.png)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
The compound is a derivative of the purine class, which is a significant structure in medicinal chemistry due to its resemblance to naturally occurring nucleotides. The specific modifications on the purine ring, such as the 3,5-dimethyl-1H-pyrazol-1-yl and 2-fluorobenzyl groups, suggest that this compound could be designed to interact with biological targets like adenosine receptors or monoamine oxidases, which are relevant in the context of neurodegenerative diseases and depression .
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized and evaluated for their biological activity. For instance, a library of tricyclic xanthine derivatives, which are structurally related to purines, was prepared and evaluated for their potential as multitarget drugs for neurodegenerative diseases . Another study synthesized fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, indicating the interest in fluorinated purine derivatives for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The presence of a basic nitrogen atom in the tetrahydropyrazine ring of related compounds has been shown to improve water solubility, which is an important factor for bioavailability . The fluorine atom in the 2-fluorobenzyl group could influence the binding affinity and selectivity of the compound towards its targets due to its electronegative nature .
Chemical Reactions Analysis
The reactivity of purine derivatives can be inferred from related studies. For example, the dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione compound reacts with amino functions to form stable adducts, which can be used in analytical applications like liquid chromatography . This suggests that the compound may also undergo specific reactions with biological amines, which could be the basis for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The study on 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insight into the intermolecular interactions and crystal packing of a similar compound, which is stabilized by hydrogen bonds and electrostatic interactions . These properties are essential for understanding the compound's behavior in a biological environment and its potential applications in material design.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, similar in structure to the compound , have been explored as multitarget drugs for neurodegenerative diseases. These compounds, including derivatives like 8-(2,4‐dichloro‐5‐fluorobenzyl)‐1,3‐dimethyl-6,7,8,9-tetrahydropyrazino[2,1‐f]purine-2,4(1H,3H)‐dione, have shown potent dual-target-directed activity as A1/A2A adenosine receptor antagonists, which could be beneficial in symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Metabolic Activity and Safety in Food and Beverage Applications
Certain compounds, like 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, structurally related to the compound , have been evaluated for their metabolic activity and safety for use in food and beverage applications. This includes assessing their oxidative metabolism, mutagenic potential, and toxicity in oral toxicity studies (Karanewsky et al., 2016).
Metal-Mediated Base Pairs in Genetic Research
The compound's structural analogs, like 6-(3,5-Dimethylpyrazol-1-yl)purine, have been utilized in genetic research, particularly in the study of metal-mediated base pairs. These compounds have been instrumental in understanding the specific recognition of canonical nucleobases and the stability of metal-mediated homo base pairs in DNA structures (Sinha et al., 2015).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSMOXYAHGUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
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